methyl N-trimethylsilylcarbamate
Description
Historical Development and Evolution of Silyl (B83357) Carbamate (B1207046) Chemistry
The exploration of silyl carbamates as useful chemical entities has evolved over several decades. Initially, the preparation of these compounds often involved the insertion of carbon dioxide into a silicon-nitrogen bond of a silylamine. google.com This method laid the groundwork for accessing a variety of silyl carbamate structures. Throughout the 1970s, researchers like the Mironov group conducted detailed studies on O-silylurethanes, a class that includes silyl carbamates, noting their general susceptibility to hydrolysis. google.com
A significant advancement in the field came in 1990 with the work of Sakaitani and Ohfune, who demonstrated the synthesis of tert-butyldimethylsilyl carbamates from common amino protecting groups like N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z). epa.gov Their research showcased that these silyl carbamates could be activated by a fluoride (B91410) ion to react with various electrophiles, highlighting a new mode of reactivity and utility for this class of compounds. epa.govacs.org This work was pivotal in establishing silyl carbamates as valuable intermediates for the chemoselective transformation of protecting groups. acs.org
More recent developments have focused on creating more environmentally benign and efficient synthetic methods. For instance, a novel phosgene-free, three-component coupling reaction of an amine, carbon dioxide, and a trialkylsilyl halide has been developed, using cesium carbonate to promote the reaction and suppress side reactions. digitellinc.com The introduction of silyl groups into carbamate structures has also been explored to enhance properties like hydrolytic stability and photocleavage efficiency in specialized applications. nih.govchemrxiv.org This ongoing research continues to expand the synthetic toolbox available to chemists, underscoring the sustained interest in the versatile chemistry of silyl carbamates. digitellinc.com
Significance of Methyl N-trimethylsilylcarbamate as a Versatile Synthetic Reagent
This compound, with the chemical formula (CH3)3SiN(H)COOCH3, is a colorless to light yellow liquid that is soluble in many organic solvents. chembk.com Its significance in organic synthesis stems from its ability to act as a versatile reagent in a variety of chemical transformations.
One of the primary applications of silyl carbamates, including this compound, is in the protection of amines. nih.gov The carbamate functional group is a popular choice for protecting amines because it renders the nitrogen relatively non-nucleophilic and is stable under a wide range of reaction conditions, yet can be removed when needed. masterorganicchemistry.com The silyl group in this compound modifies this reactivity, and such compounds can serve as latent pronucleophiles in reactions like Lewis-base-catalyzed N-allylation. organic-chemistry.org
Furthermore, this compound and related compounds are valuable precursors for the synthesis of other important chemical entities. They can be used to prepare isocyanates, which are key intermediates in the production of polyurethanes and other valuable materials. researchgate.netgoogle.com For example, the thermal decomposition of certain carbamates can yield isocyanates. nih.gov The reaction of this compound can also be directed towards the formation of ureas and other carbamate derivatives. researchgate.netnih.gov For instance, it can react with various nucleophiles like amines, alcohols, and thiols to produce the corresponding N-methylureas, carbamates, and thiocarbamates in good yields. nih.gov
The compound also serves as a reagent for preparing other organosilicon compounds and nitrogen-containing heterocyclic structures. chembk.com Its utility is further demonstrated in its application as a derivatizing agent, which can be particularly useful in analytical techniques. The versatility and reactivity of this compound have solidified its role as a valuable tool in the arsenal (B13267) of the modern organic chemist.
Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C5H13NO2Si |
| Molecular Weight | 147.25 g/mol nih.gov |
| Appearance | Colorless to light yellow liquid chembk.com |
| Boiling Point | Data not readily available |
| Melting Point | Data not readily available |
| Solubility | Soluble in organic solvents like ether and ketone; insoluble in water chembk.com |
| IUPAC Name | This compound nih.gov |
| CAS Number | 18147-09-6 chemicalbook.com |
Representative Reactions of this compound
| Reactant | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Amine | This compound, base | N-methylurea | nih.gov |
| Alcohol | This compound, base | N-methylcarbamate | nih.gov |
| Thiol | This compound, base | N-methylthiocarbamate | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-trimethylsilylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2Si/c1-8-5(7)6-9(2,3)4/h1-4H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKSJRIXGQOQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316774 | |
| Record name | methyl N-trimethylsilylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18147-09-6 | |
| Record name | 18147-09-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl N-trimethylsilylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-trimethylsilylcarbamate | |
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Mechanistic Investigations of Methyl N Trimethylsilylcarbamate Reactions
Role as a Transient Reaction Intermediate
Formation in Carbamate (B1207046) Cleavage Reactions
The cleavage of carbamates, a common protecting group for amines, can be effectively achieved using trimethylsilyl (B98337) iodide (TMSI). In this process, methyl N-trimethylsilylcarbamate is presumed to be a key intermediate. The reaction is thought to proceed via the initial attack of the carbamate's carbonyl oxygen on the silicon atom of TMSI, leading to the formation of a silylated carbamate species. This is followed by the expulsion of the alkyl or aryl group from the carbamate, which then gets trapped by the iodide ion. The resulting this compound is subsequently hydrolyzed or subjected to methanolysis to yield the deprotected amine. While the intermediacy of silyl (B83357) carbamates is widely accepted, detailed mechanistic studies specifically isolating and characterizing this compound during these cleavage reactions are limited due to its high reactivity.
Generation during N-Carboxyanhydride Ring-Opening Polymerization
In the realm of polymer chemistry, this compound has been identified as a propagating species in the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). rsc.orgcapes.gov.br When N-trimethylsilyl amines are used as initiators, they react with the NCA monomer. This reaction involves the cleavage of the Si-N bond of the initiator and the subsequent ring-opening of the NCA. capes.gov.br This process leads to the formation of a trimethylsilyl carbamate (TMS-CBM) at the propagating chain end. rsc.org The polymerization then proceeds through the transfer of the trimethylsilyl group from this terminal carbamate to an incoming NCA monomer, regenerating the reactive amine and elongating the polymer chain. rsc.org This mechanism allows for a controlled polymerization process, yielding polypeptides with predictable molecular weights and narrow molecular weight distributions. rsc.org
Trimethylsilyl Transfer Mechanisms
The transfer of the trimethylsilyl (TMS) group is a pivotal step in reactions where this compound acts as an intermediate, particularly in NCA polymerization. The proposed mechanism for this transfer involves a six-membered cyclic transition state. rsc.org In this transition state, the carbonyl oxygen of the incoming NCA monomer coordinates to the silicon atom of the terminal silyl carbamate. Simultaneously, the nitrogen of the silyl carbamate attacks the carbonyl carbon of the NCA ring. This concerted process facilitates the ring-opening of the NCA and the transfer of the TMS group to the newly formed carbamate end of the growing polymer chain. This efficient intramolecular-like transfer is a key factor in the controlled nature of these polymerizations. While this mechanism is well-supported for NCA polymerization, detailed studies on TMS transfer from this compound in other reaction contexts are less common.
Decarboxylation Pathways and Associated Processes
The decarboxylation of carbamic acids and their derivatives is a well-known chemical transformation. In the context of this compound, decarboxylation represents a potential decomposition pathway that can influence the outcome of a reaction. The decarboxylation of carbamic acids is understood to proceed through the formation of a zwitterionic intermediate. While direct mechanistic studies on the decarboxylation of this compound are scarce, it is plausible that a similar pathway is operative. The process would likely involve the protonation of the nitrogen atom, followed by the elimination of carbon dioxide to yield methylamine (B109427) and a silyl species. The presence of the bulky and electropositive trimethylsilyl group on the nitrogen atom is expected to influence the stability of the intermediate and the kinetics of the decarboxylation process.
In some synthetic applications, such as the extrusive alkylation of carbamates, the decarboxylation of a silyl carbamate intermediate is a desired step to generate a reactive amine in situ for subsequent C-N bond formation.
Kinetic Profiling of Transformations Involving Silyl Carbamates
A thorough understanding of the kinetics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. However, detailed kinetic data, such as rate constants and activation energies, for the formation, decomposition, and silyl transfer reactions of this compound are not extensively reported in the literature. The transient nature of this intermediate makes direct kinetic measurements challenging.
Kinetic studies on related systems, such as the hydrolysis of other carbamates or the decomposition of other silyl compounds, can provide some insights. For instance, studies on the thermal decomposition of various silanes have been conducted, but these are not directly applicable to the more complex reactivity of a silyl carbamate. scispace.comresearchgate.net To truly profile the kinetics of transformations involving this compound, advanced techniques such as stopped-flow spectroscopy or computational modeling would likely be required.
Silicon-Nitrogen Bond Activation and its Implications
The silicon-nitrogen (Si-N) bond in this compound is a key locus of reactivity. The activation of this bond is fundamental to many of the reactions in which this compound participates. The Si-N bond can be cleaved under various conditions, including nucleophilic attack or through the influence of Lewis acids. nih.govresearchgate.netrsc.orgrsc.org
The electropositive nature of the silicon atom makes it susceptible to attack by nucleophiles, while the nitrogen atom can act as a Lewis basic site. The strength and reactivity of the Si-N bond can be tuned by the substituents on both the silicon and nitrogen atoms. In this compound, the presence of the carbonyl group attached to the nitrogen atom withdraws electron density, which can affect the nucleophilicity of the nitrogen and the lability of the Si-N bond.
The cleavage of the Si-N bond has significant implications for the synthetic utility of this compound. For example, in NCA polymerization, the controlled cleavage and reformation of the Si-N bond are essential for the propagation of the polymer chain. capes.gov.br Understanding the factors that govern the activation and cleavage of this bond is therefore critical for designing new synthetic methodologies that exploit the unique reactivity of silyl carbamates.
Applications in Advanced Organic Synthesis
Protecting Group Strategies Employing Silyl (B83357) Carbamates
The protection of amine functionalities is a cornerstone of multi-step organic synthesis, preventing unwanted side reactions and enabling the selective modification of other parts of a molecule. chem-station.commasterorganicchemistry.com Silyl carbamates, including methyl N-trimethylsilylcarbamate, offer a valuable tool in this regard due to their ease of installation, stability under various conditions, and mild cleavage protocols. chem-station.com
The trimethylsilyl (B98337) (TMS) group on the carbamate (B1207046) nitrogen modulates its reactivity, making the nitrogen atom significantly less nucleophilic and basic. chem-station.comorganic-chemistry.org This allows for the selective protection of primary and secondary amines, including the amino groups of sensitive amino acids. The protection is typically achieved by reacting the amine with a suitable silylating agent and a source of the carbamate moiety. The resulting silyl carbamate is stable to a range of reaction conditions, effectively masking the amine's reactivity during subsequent synthetic transformations. masterorganicchemistry.com This strategy is particularly crucial in peptide synthesis, where the sequential addition of amino acids requires the careful protection and deprotection of the α-amino group. masterorganicchemistry.com
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| L-Alanine | Boc2O, then SOCl2, then L-Valine | Stepwise | N-Boc-L-Alanyl-L-Valine | Not specified | masterorganicchemistry.com |
| Secondary Amines | CO2, DBU, then Mitsunobu reagents | Mild | Carbamates | Good | acs.org |
| Primary Amines | CO2, DBU, then Mitsunobu reagents | Mild | Ureas (via isocyanate) | Good | acs.org |
Note: The table provides examples of carbamate use in amino acid and amine chemistry. While not all directly involve this compound, they illustrate the general principles of carbamate protecting group strategies.
A key advantage of silyl carbamates lies in their compatibility with the principles of orthogonal protection. jocpr.combham.ac.uk Orthogonal protecting groups are sets of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others. jocpr.comnih.gov The silyl carbamate group is stable to conditions used to remove other common amine protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). For instance, the Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is cleaved by hydrogenolysis. researchgate.net The Fmoc group is base-labile. Silyl carbamates, on the other hand, are typically cleaved under conditions that disrupt the silicon-oxygen or silicon-nitrogen bond, such as with fluoride (B91410) ions or under specific nucleophilic conditions. researchgate.netorganic-chemistry.org This orthogonality is critical in the synthesis of complex molecules like peptides and oligosaccharides, where multiple functional groups need to be selectively manipulated. nih.govuniversiteitleiden.nl
The removal of the silyl carbamate protecting group can be achieved under a variety of mild conditions, which contributes to its synthetic utility. The specific conditions for deprotection can be tuned to be compatible with other functional groups present in the molecule.
Common methods for the cleavage of carbamates, including those conceptually related to silyl carbamates, include:
Nucleophilic Attack: A novel method for the deprotection of carbamates like Cbz, Alloc, and methyl carbamate involves treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C. nih.govorganic-chemistry.org This protocol is particularly advantageous for substrates that are sensitive to traditional hydrogenolysis or Lewis acid-mediated deprotection conditions. nih.govorganic-chemistry.orgchemistryviews.org
Fluoride Ion-Mediated Cleavage: Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are effective for the removal of silyl groups, and this can be applied to the cleavage of silyl carbamates. organic-chemistry.org
Lewis Acid-Mediated Deprotection: Trimethylsilyl iodide (TMSI) can be used for the deprotection of carbamates, although this method can be harsh and may not be suitable for sensitive substrates. chemistryviews.org
| Protecting Group | Reagent | Conditions | Substrate Scope | Reference |
|---|---|---|---|---|
| Cbz, Alloc, Methyl Carbamate | 2-Mercaptoethanol, K3PO4 | N,N-Dimethylacetamide, 75 °C | Amines with sensitive functionalities | nih.govorganic-chemistry.org |
| Carbamates | TBAF | THF | General | organic-chemistry.org |
| Carbamates | Trimethylsilyl iodide (TMSI) | Not specified | General, can be harsh | chemistryviews.org |
Carbon-Nitrogen Bond Formations Mediated by Silyl Carbamates
Beyond their role as protecting groups, silyl carbamates are valuable intermediates for the construction of carbon-nitrogen bonds. Their unique reactivity allows for the development of novel synthetic methodologies for the preparation of tertiary amines and ureas.
| Carbamate Substrate | Alkylating Agent | Conditions | Tertiary Amine Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various secondary amine carbamates | Trimethylsilyl iodide (TMSI), Water | Optimized | Diverse tertiary amines | Good to modest | nih.gov |
| Cyclic carbamates | Trimethylsilyl iodide (TMSI) | Optimized | N-alkylated pyrrolidines, azetidines, aziridines | Not specified | nih.gov |
Silyl carbamates are excellent carbamoylating agents for the synthesis of ureas. The reaction of a silyl carbamate with a primary or secondary amine leads to the formation of a urea (B33335) derivative and a silyl ether as a byproduct. nih.gov This transformation is often driven by the thermodynamic favorability of forming the stable urea linkage. nih.gov The synthesis can be performed by first generating the silyl carbamate from a silylamine and carbon dioxide, which then reacts with another equivalent of a silylamine or a free amine to produce the urea. nih.govacs.org This method is versatile and allows for the preparation of a wide range of N,N'-disubstituted ureas, including diaryl, dialkyl, and alkyl-aryl ureas, as well as chiral and macrocyclic ureas. nih.gov Phenyl carbamates can also be used as intermediates for the synthesis of N,N'-substituted ureas by reacting them with amines in dimethyl sulfoxide at ambient temperature. google.com
| Amine/Silylamine | Carbonyl Source | Conditions | Urea Product | Reference |
|---|---|---|---|---|
| Silylamines | CO2 | Pyridine or Toluene, Thermal | N,N'-diaryl, dialkyl, alkyl-aryl ureas | nih.gov |
| Amines | Phenyl Carbamates | Dimethyl sulfoxide, Ambient temperature | N,N'-substituted ureas | google.com |
| Primary and Secondary Amines | CO2, DBU, Mitsunobu Reagents | Mild | Unsymmetrical di- and trisubstituted ureas | acs.org |
Diverse Organic Transformations Facilitated by Silyl Carbamates
This compound and related silyl carbamates are instrumental in a range of organic transformations beyond their use as precursors for anhydrides. These include silylation reactions, the synthesis of nitrogen-containing derivatives of carbonyl compounds, allylation reactions, and transcarbamoylation reactions.
Silylation of Hydroxyl and Carboxyl Functionalities
Silylation is a common strategy in organic synthesis for the protection of functional groups, particularly hydroxyl and carboxyl groups. While a wide array of silylating agents are available, silyl carbamates can also serve this purpose. The silylation of alcohols, phenols, and carboxylic acids involves the transfer of the trimethylsilyl group from the carbamate to the hydroxyl or carboxyl moiety. This reaction is often facilitated by the formation of a volatile byproduct, driving the reaction to completion. The reactivity of the silylating agent can be tuned by the substituents on the carbamate nitrogen.
The general mechanism for the silylation of an alcohol with a silyl carbamate involves the nucleophilic attack of the alcohol's oxygen on the silicon atom of the silyl carbamate. This is followed by the departure of the carbamate anion, which is subsequently protonated. The efficiency of the silylation can depend on the steric hindrance of both the alcohol and the silylating agent, as well as the reaction conditions.
Synthesis of Oxime and Imine Derivatives from Carbonyl Compounds
Silyl carbamates have been demonstrated to be effective reagents for the conversion of carbonyl compounds, such as aldehydes and ketones, into their corresponding oxime and imine derivatives. researchgate.net For example, the reaction of N,O-bis-trimethylsilyl-N-methoxy-carbamate with ketones yields the corresponding O-methyl oximes, often as a mixture of syn and anti isomers. researchgate.net A key advantage of this method is its compatibility with other functional groups; for instance, if the carbonyl compound also contains a hydroxyl group, both oxime formation and O-silylation can occur simultaneously. researchgate.net
Similarly, N,O-bis-trimethylsilyl-N-methyl-carbamate reacts with carbonyl compounds to afford the corresponding imines, although the yields can be moderate in some cases. researchgate.net This transformation provides a useful alternative to traditional methods of imine and oxime synthesis, which often require harsher conditions. The reaction proceeds under mild conditions, and in the case of substrates like α-haloketones, undesired side reactions such as halogen substitution are not observed. researchgate.net
Table 1: Synthesis of Oximes and Imines from Carbonyl Compounds using Silyl Carbamates
| Carbonyl Compound | Silyl Carbamate Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexanone | N,O-bis-trimethylsilyl-N-methoxy-carbamate | Cyclohexanone O-methyl oxime | 95 | researchgate.net |
| Acetophenone | N,O-bis-trimethylsilyl-N-methoxy-carbamate | Acetophenone O-methyl oxime | 92 | researchgate.net |
| Benzophenone | N,O-bis-trimethylsilyl-N-methoxy-carbamate | Benzophenone O-methyl oxime | 88 | researchgate.net |
| 4-Hydroxyacetophenone | N,O-bis-trimethylsilyl-N-methoxy-carbamate | 4-(trimethylsilyloxy)acetophenone O-methyl oxime | 90 | researchgate.net |
| Cyclohexanone | N,O-bis-trimethylsilyl-N-methyl-carbamate | N-cyclohexylidene-methylamine | 75 | researchgate.net |
| Benzyl methyl ketone | N,O-bis-trimethylsilyl-N-methyl-carbamate | N-(1-phenylpropan-2-ylidene)methylamine | 68 | researchgate.net |
Allylation Reactions of Silyl Carbamates
Recent studies have shown that silyl carbamates can act as effective nucleophiles in allylation reactions. organic-chemistry.orgacs.org Specifically, they can serve as latent pronucleophiles that undergo N-allylation with allylic fluorides in the presence of a Lewis base catalyst. organic-chemistry.orgacs.org This reaction is significant as it provides a route to carbamate-protected β-amino esters. organic-chemistry.org The design of the silyl carbamate, featuring both a silyl group and an electron-withdrawing carbamate, is crucial for lowering the nucleophilicity of the nitrogen atom, which allows for selective activation and avoids common issues like overalkylation. organic-chemistry.org
Furthermore, the use of chiral Lewis base catalysts can render these allylation reactions enantioselective, leading to the formation of enantioenriched chiral β-amino acids. organic-chemistry.orgacs.org This methodology represents a metal-free approach to the synthesis of chiral allylic amines, expanding the synthetic utility of silyl carbamates in asymmetric synthesis. organic-chemistry.org
Transcarbamoylation Reactions
Transcarbamoylation is a chemical reaction involving the transfer of a carbamoyl group from one molecule to another. While specific examples detailing the direct use of this compound in transcarbamoylation reactions are not extensively documented in readily available literature, the broader class of carbamates is known to undergo such transformations. These reactions are often catalyzed by acids, bases, or metal complexes.
In a typical transcarbamoylation, a carbamate reacts with an alcohol, amine, or thiol, resulting in the formation of a new carbamate and the release of the original alcohol, amine, or thiol from the starting carbamate. The equilibrium of this reaction can be influenced by the relative nucleophilicity of the reacting species and the stability of the products. Given the reactivity of the silyl group, it is conceivable that this compound could participate in such reactions, potentially offering a pathway for the transfer of the methylcarbamoyl group under specific catalytic conditions.
Role of Methyl N Trimethylsilylcarbamate in Polymer Chemistry
Elucidation of Controlled Polymerization Mechanisms
The controlled nature of NCA polymerization mediated by N-TMS amines stems from a unique mechanism involving a trimethylsilyl (B98337) carbamate (B1207046) (TMS-CBM) propagating group. illinois.edunih.govcapes.gov.br The process begins with the cleavage of the Si-N bond of the N-TMS amine initiator. illinois.edunih.gov
The key steps of the mechanism are as follows:
Initiation: The initiator, an N-TMS amine, attacks the C5 carbonyl of the NCA monomer. This leads to the opening of the NCA ring. illinois.edu
Formation of the Propagating Species: The amine portion of the initiator forms an amide bond at the C-terminus of the growing chain. Simultaneously, the trimethylsilyl (TMS) group attaches to the nitrogen of the newly formed amino acid unit, creating a TMS-carbamate (TMS-CBM) at the N-terminus. This TMS-CBM is the active propagating chain end. illinois.edu
Propagation: The propagation of the polypeptide chain occurs via the transfer of the TMS group from the terminal TMS-CBM to the incoming NCA monomer. This reaction forms a new TMS-CBM propagating group, allowing the chain to grow. illinois.edunih.gov
This mechanism is distinct from the traditional 'normal amine mechanism' (NAM) and 'activated monomer mechanism' (AMM) often seen in NCA ROP. mpg.de In the TMS-CBM pathway, the silyl (B83357) group plays a crucial role in activating the monomer and stabilizing the propagating chain end, which contributes to the high degree of control observed. The formation of the TMS-CBM intermediate has been confirmed through techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net For instance, when N-TMS allylamine (B125299) and Lysine-NCA were mixed, the resulting N-allyl-Lys-TMS-CBM was identified as the dominant species by ESI-MS analysis, confirming the proposed mechanistic pathway. illinois.edu
Design and Evaluation of Catalytic Systems for NCA ROP
The versatility of this system lies in the wide availability of different N-TMS amines. illinois.edu By choosing an N-TMS amine with a specific R-group, chemists can design polymerization systems that introduce desired functionalities into the resulting polypeptide. The evaluation of these systems involves kinetic studies to understand the rates of initiation and propagation. For a polymerization to be considered "living" or controlled, the rate of initiation must be comparable to or faster than the rate of propagation. The linear relationship between the degree of polymerization and the monomer-to-initiator ratio, as shown in Table 1, is strong evidence of a well-controlled system. illinois.edu
Furthermore, the design extends to creating heterogeneous catalytic systems. For example, nanoscale metal-organic frameworks (MOFs) have been explored as co-catalysts in NCA-ROP to accelerate the process and enhance its robustness against air and moisture. nih.gov While distinct from the homogenous N-TMS amine system, this highlights the broader trend of designing sophisticated systems where components are chosen to optimize initiation, propagation, and control. The N-TMS amine approach offers a streamlined, metal-free alternative that provides excellent control and is particularly valuable for biomedical applications where metal contamination is a concern. illinois.edunih.gov
End-Group Functionalization Strategies in Polypeptide Synthesis
A significant advantage of the N-TMS amine-mediated ROP is the straightforward method it provides for the functionalization of the polypeptide C-terminus. illinois.edunih.govresearchgate.net Because the initiation step involves the cleavage of the Si-N bond, the amine portion of the initiator becomes covalently linked to the C-terminal end of the polymer chain. illinois.edu
This allows for the synthesis of polypeptides with a wide array of C-terminal functional groups, simply by selecting the appropriate N-TMS amine initiator. For example, using N-trimethylsilyl allylamine as the initiator results in a polypeptide with a C-terminal allyl group. illinois.edu This terminal functionality is then available for subsequent post-polymerization modification reactions, enabling the creation of more complex architectures such as block copolymers, cyclic polymers, or bioconjugates. nih.gov
This strategy offers a powerful tool for materials science, allowing for the creation of polypeptide macromonomers that can be used in subsequent polymerization steps or for attaching polypeptides to surfaces or other molecules. illinois.edu The ability to precisely control both the polymer backbone and its termini is a hallmark of a truly controlled polymerization technique. mdpi.com
Advanced Spectroscopic and Computational Characterization of Methyl N Trimethylsilylcarbamate and Its Derivatives
Spectroscopic Elucidation for Mechanistic and Structural Analysis
Spectroscopic techniques are indispensable tools for the real-time monitoring of reactions and the unambiguous identification of chemical structures. For a molecule like methyl N-trimethylsilylcarbamate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive picture of its formation and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for tracking the progress of a chemical reaction and for elucidating the detailed structure of the resulting products. The synthesis of this compound, for instance from the reaction of methyl carbamate (B1207046) with a silylating agent like trimethylsilyl (B98337) chloride, can be monitored by acquiring ¹H and ¹³C NMR spectra at regular intervals. wikipedia.org
For the structural assignment of this compound, ¹H and ¹³C NMR spectroscopy provide key information. The trimethylsilyl (TMS) group is particularly characteristic in ¹H NMR, typically showing a sharp singlet for the nine equivalent protons at a chemical shift (δ) around 0.1-0.3 ppm. orgsyn.org The methyl group of the carbamate would appear as a singlet, and the N-H proton would also give a characteristic signal, the position of which can be dependent on solvent and concentration.
In the ¹³C NMR spectrum, distinct signals would be expected for the carbons of the trimethylsilyl group, the methyl ester group, and the carbonyl carbon of the carbamate. The chemical shifts of these carbons provide evidence for the successful formation of the N-Si bond.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Si(CH₃)₃ | ~0.2 (singlet, 9H) | ~-1.0 |
| OCH₃ | ~3.6 (singlet, 3H) | ~52 |
| NH | Variable | - |
| C=O | - | ~158 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS/HR-ESIMS) for Intermediate and Product Identification
High-Resolution Mass Spectrometry (HRMS), particularly with an electrospray ionization source (ESI), is a vital tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₁₃NO₂Si), the theoretical exact mass can be calculated. nih.gov
HRMS is not only used for the final product verification but can also be instrumental in identifying transient intermediates or byproducts in a reaction mixture. The high resolving power allows for the differentiation between species with very similar nominal masses.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₅H₁₄NO₂Si⁺ | 148.0794 |
| [M+Na]⁺ | C₅H₁₃NNaO₂Si⁺ | 170.0613 |
Note: The calculated exact masses are based on the most abundant isotopes of each element. nih.gov
Computational Chemistry and Theoretical Studies
Computational chemistry provides a powerful lens through which to view the intricate details of reaction mechanisms and molecular properties that may be difficult or impossible to observe experimentally.
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) has become a standard computational method for investigating the mechanisms of chemical reactions. For the formation of this compound, DFT calculations can be employed to model the reaction pathway, for example, between methyl carbamate and trimethylsilyl chloride. These calculations can help to identify the transition state structures and calculate their corresponding activation energies. By comparing the energies of different potential pathways, the most likely reaction mechanism can be determined. Such studies can reveal the role of catalysts or solvents in the reaction.
Mechanistic Simulation and Energetic Profiling of Transformations
Building upon DFT calculations, the entire energetic profile of a chemical transformation can be simulated. This involves mapping the potential energy surface of the reaction, which shows the energy of the system as a function of the geometric coordinates of the atoms. From this surface, the structures of reactants, intermediates, transition states, and products can be optimized, and the reaction energies and activation barriers can be calculated. This energetic profiling provides a quantitative understanding of the reaction kinetics and thermodynamics. For a compound like this compound, such simulations can also predict its reactivity in subsequent reactions, for instance, its use as a protecting group or as a synthetic intermediate.
Analytical Chemistry Methodologies Utilizing Methyl N Trimethylsilylcarbamate
Chromatographic Derivatization Techniques for Enhanced Detection
Derivatization with methyl N-trimethylsilylcarbamate is a crucial sample preparation step for the chromatographic analysis of compounds containing active hydrogen atoms. The resulting TMS derivatives are more amenable to gas-phase analysis, leading to improved separation and detection. obrnutafaza.hr
Gas chromatography with flame ionization detection (GC-FID) is a robust technique for quantitative analysis. Derivatization with silylating agents enables the analysis of compounds, such as mycotoxins, that would otherwise not be volatile enough for GC analysis. In the analysis of trichothecene (B1219388) mycotoxins, for instance, sample extracts are derivatized to convert the polar hydroxyl groups into their corresponding TMS ethers. researchgate.net
The derivatized sample is then injected into the GC-FID system. Quantification is often performed using an internal standard, such as α-chloralose, to ensure accuracy. researchgate.net This methodology has been successfully applied to determine the presence of various trichothecenes in cereal products like semolina and corn grits, with detection limits ranging from 0.30 to 0.47 mg/kg. researchgate.net
Table 1: GC-FID vs. GC-MS Detection Limits for Derivatized Mycotoxins
| Analytical Technique | Analyte Group | Matrix | Limit of Detection (mg/kg) | Source |
| GC-FID | Trichothecenes | Semolina & Corn Grits | 0.30 - 0.47 | researchgate.net |
| GC-MSD | Trichothecenes | Semolina & Corn Grits | 0.05 - 0.35 | researchgate.net |
The coupling of gas chromatography with mass spectrometry (GC-MS) provides both qualitative and quantitative information, offering superior selectivity and sensitivity compared to GC-FID. Silylation is a cornerstone of sample preparation for GC-MS-based metabolomics and targeted analysis, as it converts polar and semi-polar metabolites into volatile and stable derivatives suitable for analysis. nih.govresearchgate.net
Following derivatization with reagents like N,N-dimethyl-trimethylsilyl-carbamate, samples can be analyzed by GC-MS. researchgate.net This approach not only allows for the quantification of the analytes but also their definitive identification based on their mass spectra. The derivatives often produce easily interpretable mass spectra, aiding in structural elucidation. obrnutafaza.hr For the analysis of trichothecenes in cereals, the use of GC-MS detection after derivatization significantly lowered the limits of detection to a range of 0.05 to 0.35 mg/kg, demonstrating a marked improvement in sensitivity over GC-FID. researchgate.net
Quantitative Analysis of Residual Functional Groups in Reaction Mixtures
The derivatization reaction itself can be leveraged as a quantitative tool to determine the concentration of specific functional groups within a sample. Silylating agents like this compound react stoichiometrically with active hydrogens found in functional groups such as hydroxyls and amines. obrnutafaza.hrresearchgate.net
By treating a reaction mixture with the silylating reagent, residual functional groups are converted into their TMS-derivatives. The subsequent analysis of these derivatives by gas chromatography allows for their quantification. This amount directly correlates to the quantity of the residual functional groups present in the original mixture. For example, the derivatization of free hydroxyl groups in mycotoxins and their subsequent measurement by GC provides a quantitative assessment of these specific functional moieties. researchgate.net
Applications in Complex Chemical and Biological Sample Analysis (e.g., Mycotoxin Derivatization)
This compound and related silylating agents are highly effective for the analysis of target compounds within complex chemical and biological matrices. A prominent application is the determination of mycotoxins, such as trichothecenes, in food products. researchgate.net
An effective method for analyzing trichothecenes including deoxynivalenol (B1670258) (DON), nivalenol (B191977) (NIV), T-2 toxin, and HT-2 toxin in cereals involves an acetonitrile-methanol extraction, followed by cleanup and derivatization. researchgate.net The use of N,N-dimethyl-trimethylsilyl-carbamate for derivatization allows the purified extracts to be analyzed directly by GC-FID or GC-MS without requiring additional complex sample clean-up procedures. researchgate.net This streamlined workflow makes the method both time and cost-effective and relatively easy to implement for routine screening of contaminants in food samples. researchgate.net
Table 2: Summary of Analytical Applications
| Application Area | Target Analytes | Technique(s) | Purpose | Source |
| Food Safety | Trichothecene Mycotoxins | GC-FID, GC-MS | Quantitative detection in cereals | researchgate.net |
| Metabolomics | Organic acids, amino acids, sugars | GC-MS | Profiling of polar/semi-polar metabolites | nih.gov |
| Quality Control | Residual hydroxyl groups | GC-FID, GC-MS | Quantification of unreacted functional groups | researchgate.net |
Table of Compounds Mentioned
Prospective Research Avenues and Emerging Applications of Silyl Carbamate Chemistry
Innovation in Sustainable Synthetic Approaches for Silyl (B83357) Carbamates
The development of sustainable and environmentally benign synthetic methods is a cornerstone of modern chemistry. Traditional routes to carbamates often involve hazardous reagents like phosgene (B1210022). arsdcollege.ac.in Consequently, research has increasingly focused on greener alternatives, particularly those that utilize carbon dioxide (CO2) as a C1 building block. organic-chemistry.orgpsu.edu The synthesis of silyl carbamates, including methyl N-trimethylsilylcarbamate, is at the forefront of this movement.
Phosgene-free synthetic routes are being actively explored, with a focus on the three-component coupling of an amine, CO2, and a silyl halide. organic-chemistry.org This approach offers a more sustainable pathway to silyl carbamates. Catalytic systems, such as those employing cesium carbonate, have shown promise in promoting these reactions under mild conditions. organic-chemistry.org The use of silicate (B1173343) esters like tetramethyl orthosilicate (B98303) (TMOS) as a reusable reactant in the presence of a catalyst also represents a significant advancement in green carbamate (B1207046) synthesis. researchgate.netnih.gov
Future research in this area is directed towards optimizing reaction conditions to improve yields and selectivity, expanding the substrate scope, and developing even more efficient and recyclable catalytic systems. The direct conversion of low-concentration CO2 from industrial exhaust gases into valuable carbamates is a particularly ambitious and important goal. organic-chemistry.org
Table 1: Examples of Sustainable Synthesis Conditions for Carbamates
| Catalyst/Promoter | Reactants | Solvent | Temperature (°C) | Pressure | Yield | Reference |
| Cesium Carbonate | Amine, CO2, Silyl Halide | Not specified | Not specified | Not specified | Good | organic-chemistry.org |
| Zinc Acetate (B1210297) | Aromatic Amine, CO2, Silicate Ester | Acetonitrile | 150 | 5 MPa | Up to 96% | researchgate.netnih.gov |
| DBU/Si(OMe)4 | Amine, CO2 | Not specified | Not specified | Not specified | Good | organic-chemistry.orgorganic-chemistry.org |
Development of Next-Generation Catalysts for Silyl Carbamate-Mediated Reactions
Catalysis is a key enabling technology for unlocking the full potential of silyl carbamate chemistry. The development of next-generation catalysts is crucial for mediating reactions involving this compound with high efficiency, selectivity, and functional group tolerance. Iridium-catalyzed C-H bond functionalization and silylation have emerged as powerful tools in this regard. nih.govnih.govdiva-portal.orgresearchgate.net
Iridium complexes, particularly those with bipyridine or phenanthroline ligands, have demonstrated remarkable activity in the silylation of C-H bonds. nih.govresearchgate.net These catalysts can operate under relatively mild conditions and exhibit high regioselectivity. nih.gov The mechanism of these reactions is an active area of investigation, with studies suggesting the involvement of iridium-silyl intermediates. researchgate.net The development of chiral ligands for iridium catalysts also opens up the possibility of enantioselective C-H silylation reactions, which would be highly valuable in the synthesis of complex molecules. nih.gov
Future research will likely focus on designing more robust and versatile catalysts with broader substrate scopes. The development of catalysts that can mediate the direct functionalization of this compound itself, or use it as a reagent in novel transformations, is a key area for exploration. The ultimate goal is to create a toolbox of catalysts that allow for the precise and predictable modification of molecules using silyl carbamate chemistry.
Table 2: Performance of Iridium Catalysts in Silylation Reactions
| Catalyst System | Substrate Type | Product Yield | Key Features | Reference |
| [Ir(OMe)(COD)]2 / dtbpy | Heteroarenes | Good to Excellent | Mild conditions, high regioselectivity | nih.gov |
| [Cp*Ir(III)] complexes | Benzoic acids | Good | Late-stage functionalization of drugs | diva-portal.org |
| Iridium with chiral ligands | Prochiral substrates | Good enantioselectivity | Asymmetric C-H silylation | nih.gov |
Expanding the Orthogonal Protecting Group Repertoire with Novel Silyl Carbamates
Protecting groups are indispensable tools in multi-step organic synthesis, enabling the selective modification of complex molecules. uchicago.edu The concept of orthogonality, where different protecting groups can be removed under distinct conditions without affecting each other, is a cornerstone of modern synthetic strategy. uchicago.eduharvard.edusigmaaldrich.comnih.govnih.gov Silyl carbamates, including this compound, offer a valuable addition to the repertoire of orthogonal protecting groups. nih.govharvard.edu
The trimethylsilyl (B98337) (TMS) group is known to be labile under both acidic and basic conditions, and its stability can be tuned by the steric bulk of the silyl group. harvard.eduresearchgate.net This provides a handle for selective deprotection. For instance, a TMS group can be cleaved under conditions that leave more robust silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) intact. researchgate.net The N-trimethylsilylcarbamate group can be cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. harvard.eduwikipedia.org This allows for its removal in the presence of other common protecting groups like Boc (tert-butyloxycarbonyl), which is acid-labile, and Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile. harvard.edusigmaaldrich.comnih.govnih.gov
Future research in this area will involve a more detailed investigation of the stability and cleavage kinetics of this compound under a wider range of reaction conditions. This will allow for its more strategic incorporation into complex synthetic routes. The development of novel silyl carbamates with fine-tuned lability will further expand the options available to synthetic chemists.
Table 3: Stability and Cleavage of Trimethylsilyl (TMS) Protecting Groups
| Condition | Stability of TMS Group | Cleavage Reagents | Reference |
| Acidic | Labile | HCl, TFA | harvard.eduresearchgate.net |
| Basic | Labile | NaOH, K2CO3 | harvard.eduresearchgate.net |
| Fluoride | Labile | TBAF, HF | harvard.eduwikipedia.orggelest.com |
| Hydrogenolysis | Stable | H2, Pd/C | harvard.edu |
Exploration of this compound in Advanced Materials Science
The unique properties of silicon-containing compounds make them attractive building blocks for advanced materials. Silyl-modified polymers (SMPs), for instance, are used in high-performance sealants and adhesives due to their excellent flexibility, durability, and adhesion properties. nih.govresearchgate.net this compound can serve as a precursor for introducing silyl groups into polymer backbones, thereby creating novel materials with tailored properties.
One promising area of application is in the synthesis of silyl-terminated polyurethanes. nih.govhacettepe.edu.tr These materials cure through a moisture-activated crosslinking process, avoiding the use of isocyanates, which are a health and environmental concern. nih.govresearchgate.net The properties of the resulting polymers, such as hardness, elasticity, and cure time, can be controlled by the concentration of silyl groups and the nature of the polymer backbone. researchgate.nethacettepe.edu.tr
Future research will likely explore the use of this compound in the synthesis of a wider range of polymers, including acrylics and epoxies. The incorporation of silyl carbamate functionalities could lead to materials with enhanced thermal stability, UV resistance, and hydrophobicity. The development of silyl carbamate-based monomers for polymerization could also open up new avenues for creating novel polymer architectures.
Table 4: Properties of Silyl-Modified Polyurethanes
| Property | Typical Value/Range | Influence of Silyl Group | Reference |
| Tensile Strength | Variable | Increases with crosslink density | hacettepe.edu.tr |
| Elongation at Break | High | Can be tailored by polymer backbone | hacettepe.edu.tr |
| Hardness | Variable | Increases with crosslink density | hacettepe.edu.tr |
| Cure Mechanism | Moisture-activated | Hydrolysis of silyl ethers | researchgate.net |
Potential Contributions to Medicinal Chemistry and Agrochemical Development via Targeted Synthesis
Carbamate-containing molecules have a long history of use in both medicine and agriculture. arsdcollege.ac.innih.gov Many successful drugs and pesticides incorporate the carbamate functional group. arsdcollege.ac.innih.gov this compound represents a versatile building block for the targeted synthesis of novel bioactive compounds in these fields.
In medicinal chemistry, the carbamate group can act as a stable bioisostere for an amide bond, improving the pharmacokinetic properties of a drug candidate. The use of this compound in the synthesis of complex molecules could facilitate the rapid generation of compound libraries for drug discovery. For example, it could be used in the synthesis of carbamate-based prodrugs to enhance drug delivery and efficacy.
In the field of agrochemicals, many insecticides operate by inhibiting the enzyme acetylcholinesterase, and a number of these are carbamates. arsdcollege.ac.inwhu.edu.cn The synthesis of novel carbamate structures is a key strategy for developing new pesticides with improved efficacy and reduced environmental impact. This compound could be a valuable tool for creating new carbamate-based agrochemicals with unique properties. For example, the silyl group could be used to modulate the lipophilicity and, therefore, the uptake and translocation of the pesticide in plants. arsdcollege.ac.in
Future research in this area will focus on the design and synthesis of novel bioactive molecules incorporating the this compound moiety. This will involve close collaboration between synthetic chemists, medicinal chemists, and agricultural scientists to identify promising lead compounds and optimize their biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
